molecular formula C24H24ClN7O2 B2539613 1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-ethoxyphenyl)ethanone CAS No. 920229-18-1

1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-ethoxyphenyl)ethanone

Cat. No.: B2539613
CAS No.: 920229-18-1
M. Wt: 477.95
InChI Key: GNTNMWSNNHCYHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-ethoxyphenyl)ethanone” is a derivative of the [1,2,3]triazolo[4,5-d]pyrimidine class . This class of compounds is known for its diverse pharmacological activities and is often used in medicinal chemistry .


Molecular Structure Analysis

The molecular structure of [1,2,3]triazolo[4,5-d]pyrimidine derivatives is characterized by a pyrimidine ring fused with a 1,2,3-triazole ring . The specific molecular structure of “this compound” could not be retrieved from the available resources.


Chemical Reactions Analysis

The chemical reactions involving [1,2,3]triazolo[4,5-d]pyrimidine derivatives are diverse and depend on the specific substituents present on the molecule . Unfortunately, specific chemical reactions involving the compound were not found in the available literature.


Physical and Chemical Properties Analysis

The physical and chemical properties of [1,2,3]triazolo[4,5-d]pyrimidine derivatives can vary widely depending on the specific substituents present on the molecule . Unfortunately, the specific physical and chemical properties of the compound were not found in the available literature.

Scientific Research Applications

Synthesis and Antimicrobial Activities

Research has been conducted on the synthesis of novel triazole derivatives, including compounds with structural similarities to the compound , showing potential antimicrobial activities. For example, Bektaş et al. (2007) synthesized novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives and tested them for antimicrobial activities, finding some compounds to possess good or moderate activities against test microorganisms (Bektaş et al., 2007).

Antitumor Activity

The antitumor potential of related 1,2,4-triazine derivatives has been explored, particularly against breast cancer cells. Yurttaş et al. (2014) investigated a series of 1,2,4-triazine derivatives for their anticancer activities. Specifically, compounds with chlorophenyl substitutions exhibited promising antiproliferative effects, comparable to cisplatin, against MCF-7 breast cancer cells (Yurttaş et al., 2014).

Biological Activity and Structure-Activity Relationship Studies

Mermer et al. (2018) synthesized triazole derivatives containing a piperazine nucleus and evaluated them for various biological activities, including antimicrobial, antioxidant, antiurease, and anti-α-glucosidase activities. Their study highlighted the versatility of these compounds in exhibiting significant biological potentials, supported by molecular docking to validate their enzyme inhibitory potentials (Mermer et al., 2018).

Future Directions

The [1,2,3]triazolo[4,5-d]pyrimidine class of compounds has shown promise in various areas of medicinal chemistry, including as inhibitors of protein glycation, antibacterial, antifungal, anticancer, antidepressant, anti-inflammatory, anti-tuberculosis, antioxidant, and antiviral agents . Future research may focus on exploring the potential of these compounds in other therapeutic areas, improving their synthesis methods, and optimizing their pharmacokinetic properties .

Properties

IUPAC Name

1-[4-[3-(4-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-(4-ethoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClN7O2/c1-2-34-20-9-3-17(4-10-20)15-21(33)30-11-13-31(14-12-30)23-22-24(27-16-26-23)32(29-28-22)19-7-5-18(25)6-8-19/h3-10,16H,2,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNTNMWSNNHCYHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.